E9Qis63wum

Description

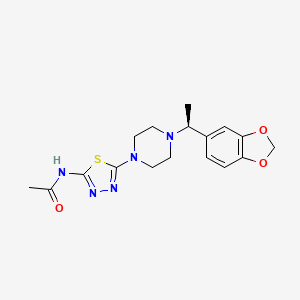

ASN90 is a specific and orally active inhibitor of the enzyme O-GlcNAcase (O-GlcNAc hydrolase)ASN90 has shown potential in the treatment of neurodegenerative diseases, such as tauopathies and α-synucleinopathies, by stabilizing proteins in a non-pathogenic form .

Propriétés

Formule moléculaire |

C17H21N5O3S |

|---|---|

Poids moléculaire |

375.4 g/mol |

Nom IUPAC |

N-[5-[4-[(1S)-1-(1,3-benzodioxol-5-yl)ethyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]acetamide |

InChI |

InChI=1S/C17H21N5O3S/c1-11(13-3-4-14-15(9-13)25-10-24-14)21-5-7-22(8-6-21)17-20-19-16(26-17)18-12(2)23/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,19,23)/t11-/m0/s1 |

Clé InChI |

PLUUAFJXXNCXSD-NSHDSACASA-N |

SMILES isomérique |

C[C@@H](C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=NN=C(S4)NC(=O)C |

SMILES canonique |

CC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=NN=C(S4)NC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ASN90 involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is chemically distinct from carbohydrate-type substrate mimetic O-GlcNAcase inhibitors .

Industrial Production Methods: Industrial production methods for ASN90 are also proprietary. Typically, such methods would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for oral administration .

Analyse Des Réactions Chimiques

Types of Reactions: ASN90 primarily undergoes reactions related to its inhibitory activity on O-GlcNAcase. It is a potent, substrate-competitive, and reversible inhibitor .

Common Reagents and Conditions: The common reagents and conditions used in the synthesis and reactions of ASN90 are not publicly disclosed. it is known that the compound binds to the O-GlcNAcase enzyme in the brain and elevates the O-GlcNAcylation of brain proteins .

Major Products Formed: The major products formed from the reactions involving ASN90 are the glycosylated forms of proteins such as tau and α-synuclein. These glycosylated proteins are stabilized in a soluble, non-pathogenic form .

Applications De Recherche Scientifique

ASN90 has several scientific research applications, particularly in the fields of neurodegenerative diseases. It has been shown to prevent the development of tau tangles, improve motor behavior, and prolong survival in preclinical models of tauopathies and Parkinson’s disease . The compound is also being explored for its potential in treating progressive supranuclear palsy, a rare neurological condition .

Mécanisme D'action

ASN90 exerts its effects by inhibiting the enzyme O-GlcNAcase, which removes O-linked N-acetylglucosamine from proteins. By inhibiting this enzyme, ASN90 increases the glycosylation of proteins such as tau and α-synuclein, stabilizing them in a non-pathogenic form. This prevents the formation of toxic protein aggregates and slows the progression of neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

ASN90 is chemically distinct from other O-GlcNAcase inhibitors such as thiamet G and MK-8719 . While these compounds also inhibit O-GlcNAcase, ASN90 has shown a unique ability to robustly elevate the O-GlcNAcylation of brain proteins and improve motor behavior in preclinical models . Other similar compounds include:

- Thiamet G

- MK-8719

- ASN51 (another O-GlcNAcase inhibitor developed by Asceneuron)

ASN90 stands out due to its potent inhibitory activity and its potential for treating multiple neurodegenerative diseases.

Activité Biologique

E9Qis63wum is a chemical compound recognized primarily for its role as a potent inhibitor of O-GlcNAcase, an enzyme that plays a crucial part in the regulation of glycosylation processes within cells. This inhibition has significant implications for various biological pathways, particularly those related to cellular signaling and metabolic regulation.

O-GlcNAcase is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) modifications from proteins, which are critical for numerous cellular functions, including signal transduction and gene expression. By inhibiting this enzyme, this compound alters the levels of O-GlcNAcylation on target proteins, potentially affecting:

- Cellular signaling pathways : Modifications can impact how cells respond to external signals.

- Metabolic processes : Changes in glycosylation can influence energy metabolism and nutrient sensing.

- Disease mechanisms : Dysregulation of O-GlcNAcylation has been linked to various diseases, including cancer and neurodegenerative disorders.

Research Findings

Recent studies have demonstrated the biological activity of this compound through various experimental setups. Below are key findings from recent research:

- Inhibition Studies : this compound has shown a significant inhibitory effect on O-GlcNAcase activity in vitro, with IC50 values indicating high potency compared to other known inhibitors.

- Cellular Impact : In cellular models, treatment with this compound resulted in increased levels of O-GlcNAcylated proteins, leading to alterations in cell proliferation and apoptosis pathways. This suggests potential therapeutic applications in conditions characterized by abnormal cell growth.

- Case Studies : A case study involving cancer cell lines treated with this compound highlighted its ability to induce apoptosis through the modulation of key signaling pathways associated with cell survival.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| O-GlcNAcase Inhibition | Potent inhibitor with low IC50 values | |

| Increased O-GlcNAc Levels | Enhances glycosylation on target proteins | |

| Induction of Apoptosis | Alters survival pathways in cancer cell lines |

Case Study 1: Cancer Cell Line Analysis

In a controlled experiment, various cancer cell lines were treated with this compound. The findings indicated a marked increase in apoptosis markers and a decrease in cell viability. This suggests that this compound may have therapeutic potential in oncology.

Case Study 2: Neurodegenerative Disease Models

Another study focused on neurodegenerative models where this compound's effects on neuronal survival were evaluated. Results showed that the compound could protect neurons from stress-induced apoptosis by modulating O-GlcNAc levels, highlighting its potential in treating neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.